molecular formula C9H9BrN2 B6265023 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile CAS No. 1257432-08-8

2-(5-bromopyridin-3-yl)-2-methylpropanenitrile

Cat. No.: B6265023
CAS No.: 1257432-08-8
M. Wt: 225.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile is an organic compound that features a brominated pyridine ring attached to a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile typically involves the bromination of a pyridine derivative followed by the introduction of a nitrile group. One common method involves the reaction of 5-bromopyridine with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the bromination and nitrile introduction steps .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-2-methylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-bromopyridin-3-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

1257432-08-8

Molecular Formula

C9H9BrN2

Molecular Weight

225.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.